1-(3-Chloroquinolin-7-YL)ethan-1-OL
Description
Properties
CAS No. |
1884155-75-2 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
1-(3-chloroquinolin-7-yl)ethanol |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-7,14H,1H3 |
InChI Key |
WKISOTWRBOQZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=NC=C(C=C2C=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Chloroquinoline Precursors
The synthesis of chloroquinoline derivatives such as this compound often begins with 4,7-dichloroquinoline as the key starting material. The chloro substituents at positions 4 and 7 allow for selective nucleophilic aromatic substitution reactions.
One method involves reacting 4,7-dichloroquinoline with an amino alcohol, such as ethanolamine, under heating conditions (~110 °C) in a suitable solvent like ethanol. The reaction proceeds via nucleophilic substitution at the 7-position chlorine by the amino group of ethanolamine, yielding the corresponding 7-chloroquinolinyl ethan-1-ol derivative after crystallization and purification. This method yields a white crystalline powder with high yield (~91%) and purity confirmed by spectroscopic techniques.
The reaction conditions typically involve:
- Molar ratio of 1:12.5 (4,7-dichloroquinoline to aminoalcohol)
- Heating at 110 °C for 2 hours
- Crystallization from ethyl acetate and water
- Vacuum filtration and drying
Alternative Hydroxyalkylthiol Substitution
Another synthetic approach uses nucleophilic substitution with hydroxyalkylthiols on 7-chloroquinoline derivatives:
The reaction of 7-chloroquinoline with mercapto alcohols in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine in dry dimethylformamide (DMF) at 80 °C under nitrogen atmosphere for 12 hours leads to the formation of 7-chloroquinolin-4-ylthio alcohol derivatives. Although this method primarily targets sulfur substitution at the 4-position, it provides insight into functionalizing quinoline rings with hydroxyalkyl side chains.
Optimized conditions include:
- Dry DMF as solvent
- Excess triethylamine and DMAP as catalyst
- Reaction temperature of 80 °C
- Reaction time of 12 hours
- Purification by recrystallization or column chromatography
Reduction and Functional Group Transformations
In some protocols, the hydroxyethyl quinoline derivatives are further transformed by bromination or azidation:
The quinolinyl alcohol can be treated with hydrobromic acid and toluene under reflux to form the corresponding bromoethyl derivative, which can be isolated as a light-yellow powder with yields around 88%.
Subsequent substitution of the bromo group with sodium azide in anhydrous DMF yields the azidoethyl quinoline derivative with yields near 89%.
These transformations demonstrate the versatility of the hydroxyethyl quinoline intermediate for further functionalization.
Condensation with Aminoacetophenones
Another synthetic route involves the condensation of 4,7-dichloroquinoline with aminoacetophenones in dry ethanol under reflux (80-85 °C) for 9 hours. This produces 3- or 4-[(7-chloroquinolin-4-yl)amino]acetophenone derivatives, which can be recrystallized to high purity and yield (~98%).
Although this method targets aminoacetophenone derivatives, it underscores the reactivity of 4,7-dichloroquinoline with nucleophiles bearing hydroxy or amino groups, relevant to synthesizing hydroxyethyl quinoline derivatives.
Comparative Data Table of Preparation Methods
| Method No. | Starting Material | Reagents & Conditions | Product Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4,7-Dichloroquinoline | Ethanolamine, ethanol, 110 °C, 2 h | 7-Chloroquinolinyl ethan-1-ol | 91 | High yield, white crystalline powder |
| 2 | 7-Chloroquinoline derivative | Mercapto alcohol, triethylamine, DMAP, dry DMF, 80 °C, 12 h, N2 | 7-Chloroquinolin-4-ylthio alcohols | 73-86 | Requires catalyst, moderate to good yield |
| 3 | Quinolinyl alcohol | Hydrobromic acid, toluene, reflux, 2 h | Bromoethyl quinoline derivative | 88 | Intermediate for further substitution |
| 4 | Quinolinyl bromide | Sodium azide, anhydrous DMF, room temp, overnight | Azidoethyl quinoline derivative | 89 | High yield, white-yellow powder |
| 5 | 4,7-Dichloroquinoline | Aminoacetophenone, dry ethanol, reflux 80-85 °C, 9 h | Aminoquinoline acetophenone | 98 | High yield, relevant nucleophilic substitution |
Chemical Reactions Analysis
1-(3-Chloroquinolin-7-YL)ethan-1-OL undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloroquinolin-7-YL)ethan-1-OL has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Chloroquinolin-7-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, quinoline derivatives are known to inhibit the activity of enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
Substituted Phenyl Ethanol Derivatives
Key differences include:
Key Findings :
- The quinoline derivative has a higher molecular weight due to the nitrogen-containing heterocycle.
- Substituted phenyl ethanols exhibit high synthetic yields (99%) but moderate stereochemical purity (87–90%) .
- The absence of a heterocyclic ring in phenyl derivatives may reduce solubility in polar solvents compared to quinoline analogs.
Tetrahydroquinoline Derivatives
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS 57368-84-0) shares a partially saturated quinoline core but differs in functional groups:
Key Findings :
- The ketone group in the tetrahydroquinoline derivative may enhance reactivity in nucleophilic additions compared to the hydroxyl group in the target compound.
Halogenated Quinoline Alcohols
Key Findings :
- The indole-based compound is internationally controlled due to hallucinogenic properties, highlighting the importance of substituent choice in legal and safety profiles .
- The target compound’s lack of a basic amino group may reduce its interaction with neurotransmitter receptors compared to the indole derivative.
Biological Activity
1-(3-Chloroquinolin-7-YL)ethan-1-OL is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anti-inflammatory, and potential neuropharmacological effects.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of the chloro group and hydroxyl group on the quinoline structure enhances its biological activity.
Antimicrobial Activity
Antibacterial Effects:
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. In particular, studies have demonstrated its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for different strains .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus (MRSA) | 62.5 |
| Enterococcus faecalis | 125 |
| Escherichia coli | 250 |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis, leading to bactericidal effects .
Antifungal Activity:
In addition to antibacterial properties, this compound also shows antifungal activity. It has been reported that derivatives related to this compound exhibit potent activity against Candida species, surpassing traditional antifungal agents like fluconazole .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in various models. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory conditions . The specific pathways involved remain an area of active investigation.
Neuropharmacological Effects
Recent studies have explored the anxiolytic potential of quinoline derivatives, including this compound. In animal models, compounds with similar structures have been shown to reduce anxiety-like behaviors in tests such as the elevated plus maze and open field tests . The involvement of neurotransmitter systems, particularly glutamatergic pathways, is hypothesized to play a crucial role in these effects.
Case Studies and Research Findings
A notable study evaluated the anxiolytic properties of a related compound, 4-phenylselenyl-7-chloroquinoline, which showed significant anxiolytic-like effects in mice . This research underscores the potential for developing new anxiolytics based on quinoline structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
